1,3,4- vs. 1,2,4-Oxadiazole Physicochemical Profile
The 1,3,4-oxadiazole scaffold in the target compound confers approximately a 10-fold lower lipophilicity (log D) compared to 1,2,4-oxadiazole regioisomers [1]. This class-level inference, derived from a systematic matched-pair analysis of the AstraZeneca compound collection, also identifies favorable metabolic stability and reduced hERG inhibition liability for the 1,3,4-isomer [1]. For procurement decisions, this means that the 1,3,4-oxadiazole core provides a distinct physicochemical starting point that cannot be replicated by the alternative regioisomer.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Lower log D (magnitude difference ~10× vs. 1,2,4-isomer) |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer (matched pairs) |
| Quantified Difference | Approximately one order of magnitude lower log D |
| Conditions | Systematic matched-pair analysis of the AstraZeneca compound collection |
Why This Matters
Lipophilicity directly impacts membrane permeability, solubility, and off-target binding; selecting the correct regioisomer scaffold is a critical early-stage design or procurement decision that determines downstream ADME properties.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
